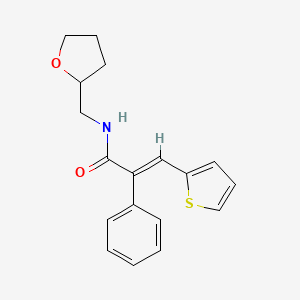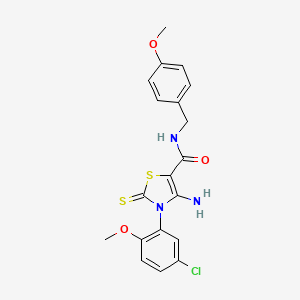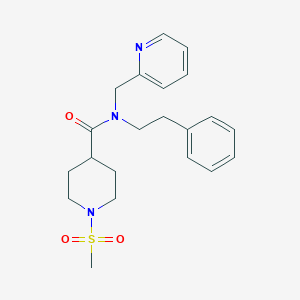
(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide, is a type of enamide, which are known to be bioactive pharmacophores present in various natural products. Enamides are increasingly used as reagents for the asymmetric incorporation of nitrogen functionality into different chemical structures. The compound's structure suggests it contains an oxolane ring, a phenyl group, and a thiophene ring, which are connected through an enamide linkage.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide, they do provide insight into the synthesis of similar compounds. For instance, the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides is a relevant process . This method is atom economic and offers exceptional geometric selectivity, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of enamides like (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide can be analyzed using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra can provide information about the vibrational modes of the molecule . The HOMO and LUMO energies calculated from these spectra can indicate the chemical activity of the molecule, while the MEP (Molecular Electrostatic Potential) can reveal the distribution of charges across the molecule, which is crucial for understanding its reactivity .
Chemical Reactions Analysis
The chemical reactions involving enamides are diverse. The isomerization process mentioned in the second paper is a chemical reaction that could be relevant to the compound . This process allows for the formation of geometrically defined enamides, which are crucial intermediates in various synthetic routes. The ability to control the geometry of the enamide bond is particularly important for the synthesis of bioactive molecules and for applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of enamides can be inferred from studies on similar compounds. For instance, the nonlinear optical behavior and the first hyperpolarizability of a related enamide compound were investigated, which could suggest similar properties for (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide . Additionally, the stability of the molecule can be analyzed through hyper-conjugative interactions and charge delocalization, which are important for understanding the compound's behavior in different environments .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide have been synthesized and structurally analyzed. For instance, derivatives of thiophene carboxylic acid were used to create N-substituted enamides, which were then studied for their antinociceptive activity (Shipilovskikh et al., 2020). Another study involved the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, exploring its antimicrobial properties and molecular docking potential (Cakmak et al., 2022).
Corrosion Inhibition
Enamides, including variants like (E)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have shown potential as corrosion inhibitors. Their effectiveness increases with concentration, and they adhere well to metal surfaces (Daoud et al., 2014).
Antibacterial and Antifungal Activity
Certain Schiff base enamides have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds demonstrated significant antimicrobial properties, with potential applications in medical and agricultural fields (Karanth et al., 2018).
Immunomodulatory Properties
Research into phenylheteroarylbutenamides, chemically related to (E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide, has revealed their potential as immunosuppressants, particularly in T-lymphocyte activity modulation (Axton et al., 1992).
Anticonvulsant Activity
Studies have shown that certain enamides have potential as anticonvulsants. For example, some 3-(4-substitutedphenyl)-N-(5-(4-substitutedphenyl-1,3,4-oxadiazol-2-yl)but-2-enamide compounds showed promising results in anticonvulsant activity tests (Siddiqui et al., 2014).
Fluorescence Binding Studies
Enamides and their derivatives have been studied for their interaction with proteins like bovine serum albumin. These studies are crucial in understanding drug-protein interactions and pharmacokinetics (Meng et al., 2012).
Liquid Crystal Applications
Modifications of enamides have been explored for their potential in creating liquid crystal structures. This research is significant for the development of new materials with unique optical and electronic properties (Zafiropoulos et al., 2008).
Anticancer Research
Some enamides and their derivatives have been synthesized and tested for anticancer properties. These studies contribute to the ongoing search for new and effective cancer treatments (Salahuddin et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-13-15-8-4-10-21-15)17(12-16-9-5-11-22-16)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15H,4,8,10,13H2,(H,19,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNATLFYGIVGM-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(oxolan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)


![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

